![molecular formula C15H7NO3S B12863391 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that features a thiophene ring fused to a naphtho[2,3-d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of naphthoquinone derivatives with thiophene-based compounds. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and polymers.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: This compound has a similar structure but with a fluorophenyl group instead of a thiophene ring.
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: This compound features a thiazole ring instead of an oxazole ring and a methylsulfinyl group.
Uniqueness
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its combination of a thiophene ring and a naphtho[2,3-d]oxazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C15H7NO3S |
|---|---|
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
2-thiophen-2-ylbenzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(19-14)10-6-3-7-20-10/h1-7H |
Clé InChI |
JISXAFDAZIGTGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


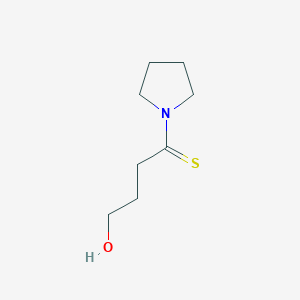
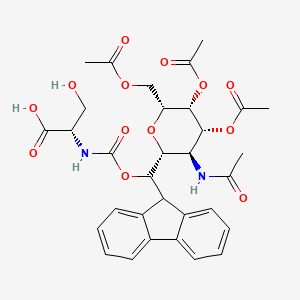

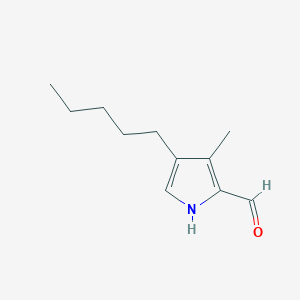

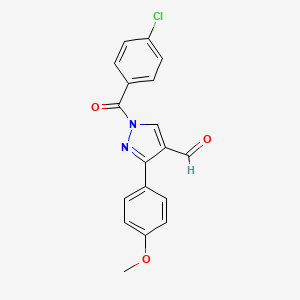
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
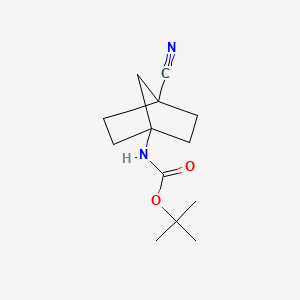
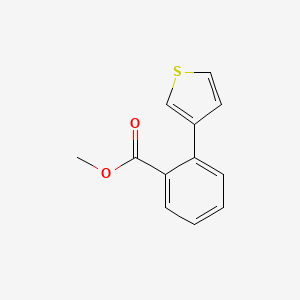
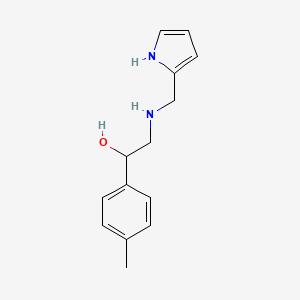
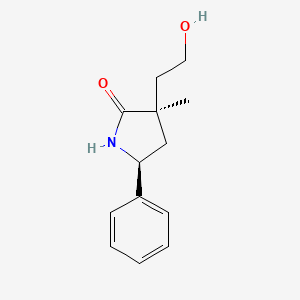
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
